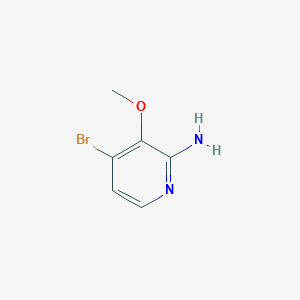

4-Bromo-3-methoxypyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Bromo-3-methoxypyridin-2-amine” is a chemical compound with the CAS Number: 1804876-78-5 . It has a molecular weight of 203.04 . It is a powder in physical form .

Physical And Chemical Properties Analysis

“this compound” is a powder in physical form . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Amination Mechanisms and Intermediates

- Research has explored amination reactions involving bromo-derivatives of pyridine, suggesting mechanisms that involve pyridyne intermediates. For example, the amination of 3-bromo-4-ethoxypyridine with potassium amide in liquid ammonia yields 2-amino-4-ethoxypyridine, indicating a complex reaction pathway that may involve intermediates such as 2,3-pyridyne or dibromo-ethoxypyridine (Pieterse & Hertog, 2010).

Structural Characterization and Hydrogen Bonding

- The synthesis and structural characterization of N,4-diheteroaryl 2-aminothiazoles and their mono-hydrobromide salts have been reported, showing distinct protonation sites and intermolecular hydrogen bonding patterns. This research provides insight into how specific substituents and structural configurations influence the properties and reactivity of such compounds (Böck et al., 2021).

Chemoselective Synthesis

- A concise method for the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from 5-bromo-4-methoxypyridines has been developed, highlighting the versatility of bromo-methoxypyridines in facilitating targeted synthetic pathways. This method is notable for its simplicity, environmental friendliness, and high yield, demonstrating the utility of bromo-methoxypyridines in synthesizing complex heterocyclic compounds (Aquino et al., 2015).

Catalytic Applications

- Bromo-methoxypyridines have been utilized in catalytic applications, such as in the Suzuki–Miyaura reaction. Schiff base ligands derived from 3-methoxysalicylaldehyde and amines like 2-amino-5-bromopyridine have been coordinated to cobalt salts, demonstrating efficient C-C coupling. This research underscores the role of bromo-methoxypyridines in developing catalytic systems for organic synthesis (Ansari et al., 2019).

Nucleophilic Amination

- A new protocol for the nucleophilic amination of methoxypyridines using a sodium hydride-iodide composite has been reported, offering a concise access to aminopyridines. This method demonstrates the potential of methoxypyridines as substrates in the synthesis of compounds with medicinal interest (Pang et al., 2018).

Safety and Hazards

properties

IUPAC Name |

4-bromo-3-methoxypyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNIQIEYMMMXCJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1804876-78-5 |

Source

|

| Record name | 4-bromo-3-methoxypyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2634155.png)

![(7E)-7-[(3,4-dihydroxyphenyl)methylidene]-12H-isoquinolino[2,3-a]quinazolin-5-one](/img/structure/B2634157.png)

![N'-[2-(4-fluorophenyl)ethyl]-1-phenylethane-1,2-diamine](/img/structure/B2634158.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2634159.png)

![2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2634160.png)

![N-(2,5-difluorophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2634162.png)

![2-[(1-Adamantylacetyl)amino]propanoic acid](/img/structure/B2634167.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)urea](/img/structure/B2634176.png)

![N-[Cyano-(2-fluorophenyl)methyl]-3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide](/img/structure/B2634177.png)